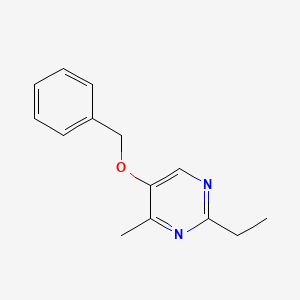

5-(Benzyloxy)-2-ethyl-4-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-methyl-5-phenylmethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-3-14-15-9-13(11(2)16-14)17-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVGISKINIKAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259291 | |

| Record name | 2-Ethyl-4-methyl-5-(phenylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369766-63-1 | |

| Record name | 2-Ethyl-4-methyl-5-(phenylmethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1369766-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methyl-5-(phenylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

1 Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Construction

The primary method for constructing the pyrimidine ring is the cyclocondensation reaction. This process involves the condensation of a compound with a N-C-N moiety (like an amidine, urea (B33335), or thiourea) with a 1,3-dielectrophile (like a β-dicarbonyl compound), typically under acidic or basic conditions, to form the heterocyclic ring. orgsyn.org The regiochemistry of these reactions can often be explained and predicted by analyzing the electronic properties (HOMO/LUMO coefficients and charge densities) of the reactants. nih.gov

The most direct synthesis of 5-(Benzyloxy)-2-ethyl-4-methylpyrimidine involves the condensation of 3-(benzyloxy)pentane-2,4-dione with propionamidine, usually supplied as its hydrochloride salt. The reaction is typically performed in the presence of a base, such as sodium ethoxide in ethanol (B145695).

The mechanism involves the initial formation of the free amidine, which then acts as a dinucleophile. One of the nitrogen atoms attacks a carbonyl group of the dione, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrimidine ring. The use of amidines is a versatile method for preparing a wide array of substituted pyrimidines. researchgate.net

Alternatively, the pyrimidine core can be synthesized using urea or thiourea (B124793) in place of an amidine. researchgate.net This approach, famously exemplified by the Biginelli reaction, also utilizes a β-dicarbonyl compound. If 3-(benzyloxy)pentane-2,4-dione were reacted with urea, the resulting product would be 5-(benzyloxy)-4-methyl-1,2,3,4-tetrahydropyrimidin-2-one (a cyclic urea derivative), which upon oxidation would yield 5-(benzyloxy)-4-methylpyrimidin-2(1H)-one. This compound has a carbonyl group at the C2 position instead of an ethyl group.

Similarly, using thiourea as the N-C-N component would lead to the formation of the corresponding 2-thioxopyrimidine. orgsyn.orgorgsyn.org These 2-hydroxy (or keto) and 2-thio (or thiono) pyrimidines are valuable intermediates themselves, as the C2 substituent can be further modified. orgsyn.org However, for the direct synthesis of the title compound, the amidine-based approach is superior as it installs the desired C2-ethyl group in a single step.

| N-C-N Precursor | Resulting C2-Substituent on Pyrimidine Ring |

| Propionamidine | -CH₂CH₃ (Ethyl) |

| Urea | =O (Oxo/Carbonyl) |

| Thiourea | =S (Thioxo/Thiocarbonyl) |

Cyclocondensation Reactions for Pyrimidine Ring Construction

Reactions with 1,3-Diketone and 1,3-Diester Systems

A foundational method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netmdpi.com This [3+3] cycloaddition approach is a direct and widely used strategy for creating the pyrimidine ring. mdpi.com In this reaction, an amidine provides the N-C-N fragment that cyclizes with the C-C-C fragment of a 1,3-diketone, β-keto ester, or malonic ester. slideshare.netchemtube3d.com

For the specific synthesis of this compound, the reaction would theoretically involve the condensation of propionamidine (to install the 2-ethyl group) with a suitably substituted 1,3-dicarbonyl precursor, such as 3-(benzyloxy)pentane-2,4-dione. The reaction mechanism proceeds via initial nucleophilic attack and subsequent dehydration to form the aromatic pyrimidine ring directly, without the need for a separate oxidation step. chemtube3d.com

Table 1: Pinner Synthesis Variations for Substituted Pyrimidines

| 1,3-Dicarbonyl Component | Amidine | Resulting Pyrimidine Feature | Reference |

|---|---|---|---|

| β-Diketone | Unsubstituted/Substituted | Variously substituted pyrimidines | slideshare.netchemtube3d.com |

| β-Keto Ester | Unsubstituted/Substituted | Pyrimidinone derivatives | slideshare.netcdnsciencepub.com |

| Malonic Ester | Unsubstituted/Substituted | Dihydroxypyrimidine derivatives | slideshare.net |

Studies using 13C NMR have helped to elucidate the mechanistic pathways, identifying key ring-closed and open-chain intermediates in the condensation process. cdnsciencepub.com

Multi-Component Reaction Pathways for Substituted Pyrimidines

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry, allowing for the construction of complex molecules like substituted pyrimidines in a single step from three or more starting materials. thieme-connect.comacs.org These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. thieme-connect.comresearchgate.net

One innovative MCR is an iridium-catalyzed synthesis that assembles pyrimidines from an amidine and up to three different alcohols. acs.org This process proceeds through a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds with high regioselectivity. acs.orgorganic-chemistry.org This strategy is particularly notable as it uses abundant and readily available alcohols as building blocks. thieme-connect.com Other MCRs include [3+2+1] annulations of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol, offering an eco-friendly pathway to pyrimidine derivatives. mdpi.comorganic-chemistry.org

Table 2: Selected Multi-Component Reaction Strategies for Pyrimidines

| Reaction Type | Key Components | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Condensation | Amidine, Alcohols | PN5P-Ir pincer complex | Sustainable; uses alcohols as building blocks | thieme-connect.comacs.org |

| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative conditions | Eco-friendly C1 source | mdpi.comorganic-chemistry.org |

| [3+3] Cycloaddition | 1,3-Diketones, Aldehydes, Ammonium (B1175870) Acetate (B1210297) | β-cyclodextrin in water | Green, aqueous medium synthesis | researchgate.net |

| Microwave-Assisted MCR | α,β-Unsaturated Aldehydes, 1,3-Dicarbonyls, 6-Aminouracils | FeCl₃·6H₂O, Microwave | Rapid, regioselective synthesis of fused pyrimidines | nih.gov |

The modular nature of MCRs makes them exceptionally suitable for creating highly substituted pyrimidines, including unsymmetrically decorated scaffolds like the target molecule. thieme-connect.comacs.org

Regioselective Pyrimidine Functionalization Techniques

Regioselective functionalization allows for the precise introduction of substituents onto a pre-existing pyrimidine ring. A primary strategy involves metalation via directed C-H activation, followed by quenching with an electrophile. thieme-connect.com The choice of base and reaction conditions dictates the position of functionalization.

For pyrimidine systems, strong lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can facilitate metalation, often directed by existing functional groups. thieme-connect.com For instance, metalation can occur at the C-4/C-6 positions or the C-5 position. thieme-connect.com A significant challenge has been the selective functionalization at the C-2 position, which can be achieved using hindered magnesium and zinc amide bases in combination with a Lewis acid like BF₃·OEt₂. This approach enables C-2 metalation regardless of the substitution pattern on the pyrimidine ring. thieme-connect.com This technique could theoretically be used to introduce the 2-ethyl group onto a 5-(benzyloxy)-4-methylpyrimidine core.

Introduction and Derivatization of Substituents

The installation and modification of the specific ethyl, methyl, and benzyloxy groups on the pyrimidine ring require distinct chemical strategies.

Strategies for Alkyl Group Installation (e.g., Ethyl, Methyl)

The introduction of alkyl groups such as ethyl and methyl onto a heterocyclic ring can be accomplished through several methods. Following the regioselective metalation described previously, the resulting organometallic intermediate can be treated with an alkyl halide (e.g., ethyl iodide or methyl iodide) to install the desired group.

Another powerful technique for functionalizing electron-deficient heterocycles is the Minisci reaction. nih.govchemrxiv.org This radical-based method allows for the introduction of alkyl groups from sources like carboxylic acids. While highly effective, Minisci reactions can sometimes yield mixtures of regioisomers, although modern variations have been developed to improve regiochemical control, for instance, by using temporary blocking groups to direct alkylation to a specific site like C-4. nih.govchemrxiv.org

The synthesis of related heterocyclic compounds has demonstrated the successful introduction of an ethyl group onto a core structure, highlighting the feasibility of such alkylations in complex molecule synthesis. nih.gov

Formation and Manipulation of the Benzyloxy Moiety

The benzyloxy group is a benzyl (B1604629) ether, and its formation is a key step in the synthesis of the target molecule.

The most common method for forming a benzyl ether is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide, such as benzyl bromide. nih.gov To synthesize the target molecule, a 2-ethyl-4-methyl-5-hydroxypyrimidine precursor would be treated with a base (e.g., potassium carbonate) and benzyl bromide. nih.gov

A more contemporary and milder alternative utilizes 2-benzyloxy-1-methylpyridinium triflate as a benzyl group donor. nih.gov This reagent can be generated in situ by reacting 2-benzyloxypyridine with methyl triflate. It allows for the benzylation of alcohols under neutral conditions, which is advantageous for sensitive substrates that cannot tolerate strongly basic or acidic environments. This method has proven effective for complex alcohols where other benzylation protocols have failed. nih.gov

Table 3: Comparison of Benzyl Etherification Methods

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alcohol, Base (e.g., K₂CO₃), Benzyl Halide | Typically heated | Widely used, cost-effective reagents | nih.gov |

| 2-Benzyloxypyridine Method | Alcohol, 2-Benzyloxypyridine, Methyl Triflate | Neutral, often heated | Mild conditions, suitable for sensitive substrates | nih.gov |

Selective Deprotection and Further Functionalization

The benzyloxy group at the C5 position of the pyrimidine ring serves as a crucial protecting group for the hydroxyl functionality. Its selective removal is a key step to enable further derivatization of the molecule. The most common method for the deprotection of a benzyloxy group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The benzyl C-O bond is selectively cleaved, yielding the free hydroxyl group at the C5 position and toluene (B28343) as a byproduct.

Once the 5-hydroxy-2-ethyl-4-methylpyrimidine is obtained, the molecule is primed for a variety of functionalization reactions. The hydroxyl group can be converted into other functionalities, or the pyrimidine ring itself can be further substituted. For instance, the pyrimidine core can be functionalized via metalation. Using reagents like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to achieve regioselective zincation of the pyrimidine ring, for example at the C2 position. nih.gov This organometallic intermediate can then react with a range of electrophiles in copper- or palladium-catalyzed cross-coupling reactions to introduce new substituents. nih.gov

Furthermore, the newly installed functional groups can undergo subsequent transformations. For example, a hydroxyl group can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups. mdpi.com Nucleophilic aromatic substitution (NAS) is another common method to functionalize the pyrimidine ring, especially if leaving groups like halogens are present. mdpi.com This allows for the introduction of various nucleophiles, including amines and alkoxides. mdpi.com

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound is essential for structure-activity relationship (SAR) studies. This involves systematic modification of the substituents at the C2, C4, and C5 positions of the pyrimidine ring.

One general approach to pyrimidine analogues is the condensation of a three-carbon dielectrophile with a dinucleophile containing an N-C-N moiety, such as guanidine (B92328) or urea. nih.gov By varying the starting materials, a wide array of substituted pyrimidines can be accessed. For instance, using different amidines in place of acetamidine (B91507) would lead to analogues with different substituents at the C2 position. Similarly, changing the 1,3-dicarbonyl component allows for modification at the C4 and C6 positions.

More complex analogues can be constructed using multicomponent reactions. A catalyst-free, four-component domino reaction involving acyclic 1,3-dicarbonyls, aromatic amines, barbituric acid, and arylglyoxal hydrates has been developed to produce poly-functionalized pyrroles attached to a pyrimidine core. nih.gov This method is noted for its atom economy and straightforward product isolation. nih.gov The synthesis of pyrimidine derivatives from 3-arylmethylidenefuran-2(3H)-ones reacting with N,N-binucleophilic reagents like thiourea represents another pathway to novel analogues. nih.gov This reaction proceeds via the opening of the lactone ring followed by cyclization to form the pyrimidine core. nih.gov

The synthesis of 2,4-diaminopyrimidine (B92962) analogues can be achieved through a stepwise route, for example, by coupling 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine, followed by nucleophilic substitution with various anilines at the C2 position of the pyrimidine. nih.gov

Reaction Optimization and Green Chemistry Approaches

Catalytic Systems in Pyrimidine Synthesis (e.g., Metal-Catalyzed Coupling Reactions, Organocatalysis)

Modern synthetic strategies for pyrimidine derivatives increasingly rely on advanced catalytic systems to improve efficiency, selectivity, and sustainability.

Metal-Catalyzed Reactions: Transition metal catalysis is a powerful tool for constructing and functionalizing the pyrimidine core. tuwien.at A variety of metals, including palladium, nickel, copper, iridium, and ruthenium, have been employed. mdpi.comresearchgate.net Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi, are widely used to form C-C bonds by coupling halogenated pyrimidines with organoboron, organotin, or organozinc reagents. nih.govresearchgate.net Ruthenium complexes have been shown to catalyze the multicomponent synthesis of pyrimidines from alcohol precursors via acceptorless dehydrogenative coupling pathways. acs.org In a notable example of sustainable chemistry, an iridium-pincer complex catalyzes the regioselective synthesis of pyrimidines from an amidine and up to three different alcohols, liberating only water and hydrogen gas as byproducts. acs.org

Organocatalysis: Organocatalysis has emerged as a green alternative to metal-based systems, utilizing small, metal-free organic molecules to promote reactions. conicet.gov.ar In pyrimidine synthesis, organocatalysts like L-proline have been used to catalyze three-component reactions to form fused pyrimidine systems such as pyrano[2,3-d]pyrimidines. acs.org Pyrrolidine and silica-immobilized piperazine (B1678402) have proven effective in catalyzing the aldol-type C-C bond formation for the synthesis of pyrimidine acyclic nucleoside analogues. conicet.gov.ar The use of immobilized catalysts is particularly advantageous as it allows for easy recovery and reuse. conicet.gov.ar

Table 1: Comparison of Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type | Advantages |

|---|---|---|---|

| Metal Catalysis | Pd(PPh₃)₄, NiCl₂(dppp) | Cross-Coupling (Suzuki, Negishi) | High efficiency, functional group tolerance. researchgate.net |

| PN₅P-Ir Pincer Complex | Multicomponent Synthesis | High regioselectivity, sustainable (H₂O/H₂ byproducts). acs.org | |

| Ruthenium Hydrido Chloride Complex | Dehydrogenative Coupling | Uses readily available alcohols as starting materials. acs.org | |

| Copper (I) Salts | Cycloaddition/Tandem Reactions | Powerful for constructing the pyrimidine ring from alkynes. mdpi.com | |

| Organocatalysis | L-Proline/TFA | Multicomponent Reaction | Metal-free, mild conditions. acs.org |

| Pyrrolidine | Aldol-type C-C Bond Formation | Mild conditions, suitable for highly functionalized substrates. conicet.gov.ar | |

| Silica-Immobilized Piperazine | Aldol-type C-C Bond Formation | Catalyst is recoverable and reusable. conicet.gov.ar |

Solvent Effects and Reaction Medium Modulation

The choice of solvent can significantly impact the outcome of pyrimidine synthesis, affecting reaction rates, yields, and selectivity. Research has explored a range of reaction media, from conventional organic solvents to greener alternatives.

In some multi-component reactions for pyrimidine synthesis, polar aprotic solvents such as DMF, acetonitrile (B52724) (CH₃CN), or THF are commonly used. However, studies have shown that solvent choice is critical for optimization. For example, in the synthesis of certain pyrimidine derivatives, a mixture of water and ethanol (2:3 v/v) was found to give superior yields compared to various aprotic solvents like DCM, DMF, and THF. researchgate.net Similarly, in the synthesis of bis(trimethylsilyl)carbodiimide, a precursor for pyrimidines, a mixed solvent system of Et₂O and acetone (B3395972) was found to be optimal to achieve a high yield while preventing side reactions. oup.com

The move towards green chemistry has prompted the investigation of environmentally benign solvents or even solvent-free conditions. The Biginelli reaction, a classic method for pyrimidine synthesis, has been successfully performed under solvent-free conditions, often with microwave assistance, which simplifies work-up and reduces waste. tandfonline.comresearchgate.net The use of water as a solvent, when feasible, is a highly sustainable approach. For instance, the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines has been achieved using water as the solvent with TFA as a catalyst. mdpi.com

Table 2: Effect of Solvent on the Yield of a Pyrimidine Derivative Data adapted from a representative synthesis of an indol-3-yl-4H-pyran derivative, demonstrating solvent influence.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | H₂O | 75 |

| 2 | EtOH | 80 |

| 3 | DCM | 50 |

| 4 | DMF | 65 |

| 5 | THF | 60 |

| 6 | CH₃CN | 70 |

| 7 | CHCl₃ | 55 |

| 8 | H₂O/EtOH (2:3) | 92 |

Source: Adapted from data presented in a study on green synthesis approaches. researchgate.net

Temperature and Pressure Controlled Syntheses

Temperature and pressure are fundamental parameters for controlling reaction kinetics and selectivity in chemical synthesis. In the context of pyrimidine synthesis, precise control of these variables is often key to achieving high yields and minimizing byproduct formation. Conventional heating methods often require long reaction times at the reflux temperature of the solvent. nih.gov

Elevated temperatures can significantly accelerate reaction rates, as demonstrated in many pyrimidine syntheses that are conducted at temperatures ranging from 80 °C to 120 °C. acs.orgnih.gov However, high temperatures can also lead to decomposition of reactants or products, necessitating careful optimization. oup.com

The use of sealed-vessel microwave reactors allows for syntheses to be conducted at temperatures and pressures above the boiling point of the solvent. This technique can dramatically reduce reaction times from hours to minutes. For example, a Biginelli reaction to form a dihydropyrimidine-2-thione that took 1-3 hours at room temperature was completed in 10 minutes at 120 °C under microwave irradiation. acs.org The ability to rapidly heat the reaction mixture to a precise temperature under controlled pressure is a major advantage of this technology.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry and reaction optimization for the synthesis of heterocyclic compounds, including pyrimidines. bohrium.com This technique utilizes microwave irradiation to heat polar reaction mixtures rapidly and uniformly, leading to a significant reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity compared to conventional heating methods. tandfonline.comresearchgate.net

The Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been shown to proceed with yields of 65-90% in minutes under microwave irradiation, whereas conventional methods are much slower. tandfonline.com Microwave heating has proven particularly effective for reactions involving unreactive nucleophiles, where high temperatures are required to drive the reaction to completion. acs.org For example, the displacement of a methylsulfone group from a pyrimidine ring with various nucleophiles was achieved in excellent yields and very short reaction times using high-temperature microwave heating. acs.org

The benefits of MAOS extend to various types of pyrimidine syntheses, including the preparation of 2-amino-4-chloro-pyrimidine derivatives and thiazolo[5,4-d]pyrimidines. researchgate.netnih.gov The efficiency, simplicity, and rapid nature of microwave-assisted protocols make them a highly attractive method for building libraries of pyrimidine analogues for research and development. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Conventional Heating | 1-3 hours | -- | acs.org |

| Microwave (120 °C) | 10 minutes | 65% | acs.org | |

| Thiazolo[5,4-d]pyrimidine Synthesis | Microwave | 5 minutes | -- | researchgate.net |

| 2-Aminopyrimidine Synthesis | Conventional Heating | Long (hours) | 54-78% | nih.gov |

| Ultrasound/Microwave | < 1 hour | Similar to Conventional | nih.gov |

Chemical Reactivity of the Pyrimidine System

The reactivity of the pyrimidine ring is significantly influenced by the presence of two nitrogen atoms, which are electron-withdrawing. This characteristic makes the pyrimidine ring π-deficient, affecting its susceptibility to different types of chemical reactions. wikipedia.orgresearchgate.net Generally, the positions 2, 4, and 6 of the pyrimidine ring are electron-deficient, while the 5-position is comparatively less so. wikipedia.org This electronic distribution dictates the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult. wikipedia.org The two nitrogen atoms decrease the electron density of the ring, making it less attractive to electrophiles. wikipedia.orgwikipedia.org Furthermore, in acidic conditions typical for many electrophilic substitution reactions, the nitrogen atoms can be protonated, further deactivating the ring. wikipedia.org

However, electrophilic substitution can occur, preferentially at the C-5 position, which is the most electron-rich position in the pyrimidine ring. wikipedia.org The presence of activating groups on the ring can facilitate these reactions. Observed electrophilic aromatic substitutions on substituted pyrimidines include nitration, nitrosation, azo coupling, halogenation, sulfonation, formylation, hydroxymethylation, and aminomethylation. wikipedia.org For instance, the Vilsmeier-Haack reaction, a type of formylation, has been demonstrated on thieno[2,3-d]pyrimidines, occurring at position 6. growingscience.com

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the reactivity of azines, including pyrimidine, towards electrophilic substitution. These studies suggest that the low reactivity can be explained by considering the frontier molecular orbitals (HOMOs), which are not π orbitals in these substrates. researchgate.net However, when the pyrimidine ring is activated, for example in pyridine-N-oxide, the HOMO becomes a π orbital, which explains the observed change in reactivity. researchgate.net

A rebuttal to a study on the electrophilic nitrosation of activated pyrimidines clarified that instead of an electrophilic attack at the C-5 position, N-nitrosation of a secondary amino group at the 4-position occurred. researchgate.net This highlights the importance of carefully characterizing reaction products to distinguish between substitution at the ring and reactions at substituents.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

In contrast to electrophilic substitution, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgnih.gov Halogenated pyrimidines are common substrates for these reactions, where the halogen acts as a good leaving group.

The reactivity of different positions in polychlorinated pyrimidines towards nucleophilic attack can be selective. For instance, in 2,4,5,6-tetrachloropyrimidine, nucleophilic attack by hydroxybenzaldehydes occurs regioselectively at the C-4 position. researchgate.net Similarly, aryl sulfonamides react with tetrachloropyrimidine to give products of substitution at both the C-4 (major) and C-2 (minor) positions, with no substitution observed at the C-5 position. researchgate.net

The mechanism of SNAr reactions on pyrimidines is generally considered to be a two-step addition-elimination process involving a Meisenheimer intermediate. nih.gov However, concerted SNAr mechanisms have also been proposed, particularly for substitutions on pyridines and related heterocycles. nih.gov The reactivity of chloropyrimidines is influenced by the nature of the nucleophile and the reaction conditions. For example, the reaction of 2-chloropyrimidine (B141910) with various nucleophiles is a second-order process and is more facile in non-aqueous systems. zenodo.org

The presence of other substituents on the pyrimidine ring can influence the lability of the leaving group. In ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chloro group is readily displaced by various nucleophiles. rsc.org However, under certain conditions, the methylthio group can also be displaced, as seen in the reaction with sodium cyanide which yields ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate. rsc.org

The table below summarizes some examples of nucleophilic aromatic substitution reactions on halogenated pyrimidines.

| Halogenated Pyrimidine | Nucleophile | Position of Substitution | Product | Reference(s) |

| 2,4,5,6-Tetrachloropyrimidine | Hydroxybenzaldehydes | C-4 | ((2,5,6-Trichloropyrimidin-4-yl)oxy)benzaldehydes | researchgate.net |

| 2,4,5,6-Tetrachloropyrimidine | Aryl sulfonamides | C-4 (major), C-2 (minor) | Trichloropyrimidine tagged sulfonamides | researchgate.net |

| 2-Chloropyrimidine | Hydroxide (B78521), Dimethylamine, Piperidine, Methylamine, Diethylamine | C-2 | 2-Substituted pyrimidines | zenodo.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, Sodium phenoxide, Sodium thiophenoxide, Potassium fluoride | C-4 | 4-Substituted-2-methylthiopyrimidine-5-carboxylates | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium cyanide | C-4 (and displacement of methylthio group) | Ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate | rsc.org |

Reactions at the Exocyclic Positions

Substituents attached to the pyrimidine ring, known as exocyclic groups, can also undergo various chemical reactions. For instance, the methyl group at the 5-position of pyrimidines has been shown to increase the molecular polarizability of the molecule, which in turn enhances base stacking interactions. nih.gov

Enzymatic reactions often target exocyclic positions. For example, the methylation of the 5-position of the pyrimidine ring is a common biological modification. This process typically involves the nucleophilic addition of an active site cysteine to the C-6 position of the pyrimidine ring, followed by a methyl transfer from a donor molecule like S-adenosyl-L-methionine (AdoMet) to the C-5 position. umich.edu

The reactivity of exocyclic groups can also be exploited in synthetic chemistry. For instance, the bromine atom in 4-bromophenyl substituted pyrimidines can serve as a handle for further structural modifications through coupling reactions like the Suzuki coupling. nih.gov

Ring-Opening and Ring-Closure Reactions of the Pyrimidine Scaffold

The pyrimidine ring, while aromatic, can undergo ring-opening and ring-closure reactions under specific conditions. These transformations are often catalyzed by enzymes in biological systems. For example, dihydropyrimidases can catalyze the ring-opening of dihydropyrimidines, while dihydroorotases catalyze the reverse ring-closing reaction to form dihydroorotate. umich.edu These enzymatic reactions typically proceed through a mechanism involving a metal hydroxide as an acid/base catalyst. umich.edu

In synthetic chemistry, ring transformations of pyrimidines can be induced by strong nucleophiles or by quaternization of the pyrimidine ring, which increases its susceptibility to nucleophilic attack. wur.nl For example, N-alkylpyrimidinium salts react with nucleophiles like ammonia, leading to ring interconversions. wur.nl The initial step often involves the addition of the nucleophile to the C-6 position, followed by ring fission and subsequent recyclization. wur.nl

A deconstruction-reconstruction strategy for pyrimidine diversification has been developed, which involves the addition of a nucleophile, ring-opening, fragmentation, and subsequent ring-closing to form a variety of other heteroarenes. researchgate.net This method relies on the in situ generation of a vinamidinium salt intermediate. researchgate.net Similarly, a "two-atom swap" skeletal editing reaction has been reported for the conversion of pyrimidines to pyridines, which is initiated by triflylation of the pyrimidine core. chinesechemsoc.org

Photochemical and Electrochemical Transformations of Substituted Pyrimidines

Substituted pyrimidines can undergo a variety of photochemical and electrochemical reactions. Photochemical reactions often involve the excitation of the pyrimidine ring, leading to reactions with other molecules. For instance, the irradiation of pyrimidine-4(3H)-thiones in the presence of electron-poor alkenes results in the formation of 4-mercaptoalkylated pyrimidines, providing a novel method for the alkylation of the pyrimidine ring. rsc.org Photolysis of 5-substituted 6-azidouracils in the presence of nucleophiles can lead to ring expansion, forming 1,3,5-triazepine derivatives, or ring contraction to yield hydantoin (B18101) ring systems. rsc.org The outcome of these reactions is dependent on the substituents and the nucleophile present. rsc.org

The oxidation of pyrimidine bases by t-BuO* radicals, generated by photolysis of t-BuOOH, has been studied. The reaction is initiated by the addition of the radical to the C-5 or C-6 position of the pyrimidine ring, leading to the formation of a pyrimidine base radical. nih.gov

Electrochemical methods provide a green and simple approach for the synthesis and transformation of pyrimidine derivatives. rsc.org The electrochemical reduction of substituted pyrimidines has been investigated. Pyrimidines with non-reducible groups are typically reduced in a single one-electron process. umich.edu In contrast, 2-chloro- and 2-bromopyrimidine (B22483) exhibit two reduction waves, with the first corresponding to the irreversible cleavage of the carbon-halogen bond. umich.edu The electrochemical behavior of pyrimidine has been studied at different pH values, revealing a complex reduction pathway. psu.edu Recent advances have demonstrated the use of electrochemical methods for various organic transformations involving nitrogen-containing compounds, including pyrimidines. nih.gov

The table below provides a summary of some photochemical and electrochemical transformations of substituted pyrimidines.

| Pyrimidine Derivative | Reaction Type | Conditions | Product(s) | Reference(s) |

| Pyrimidine-4(3H)-thiones | Photochemical | Irradiation with electron-poor alkenes | 4-Mercaptoalkylated pyrimidines | rsc.org |

| 5-Alkyl-6-azidouracils | Photochemical | Irradiation with amines | 1,3,5-Triazepine derivatives | rsc.org |

| 6-Azido-1,3,5-trimethyluracil | Photochemical | Irradiation in water | 3,5-Dimethylhydantoin | rsc.org |

| Pyrimidine bases | Photochemical Oxidation | t-BuOOH, UV light | Oxidized pyrimidine products | nih.gov |

| 2-Chloropyrimidine | Electrochemical Reduction | Acetonitrile | Pyrimidine | umich.edu |

| Dihydropyrimidinones (DHPMs) | Electrochemical Oxidation | "Off-on" electrolysis | Pyrimidin-2(1H)-ones | rsc.org |

Structure-Reactivity Relationships in Pyrimidine Derivatives

The chemical reactivity of pyrimidine derivatives is intrinsically linked to their structure, including the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov The position of substituents can greatly influence the biological activities of pyrimidine compounds. researchgate.netnih.gov

The electronic properties of substituents play a crucial role in determining the reactivity of the pyrimidine ring. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups enhance its susceptibility to nucleophilic substitution. wikipedia.org For instance, the presence of halogens at the 2, 4, and 6 positions makes these sites highly susceptible to nucleophilic displacement. researchgate.netzenodo.orgrsc.org

The steric effects of substituents can also influence reactivity. For example, in the conversion of pyrimidines to pyridines, an aryl substitution at the C4 position was found to be essential, possibly due to steric hindrance that influences the reaction pathway. chinesechemsoc.org

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of new drugs. nih.govacs.org By systematically modifying the structure of pyrimidine derivatives and evaluating their biological activity, researchers can identify key structural features responsible for their therapeutic effects. For example, SAR studies on a series of pyrrolo[3,2-d]pyrimidine derivatives led to the identification of potent antagonists for the neuropeptide Y5 receptor. acs.org In another study, SAR of tri-substituted pyrimidine derivatives led to the identification of compounds with bone anabolic properties. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Connectivity and Environment

One-dimensional NMR spectroscopy offers a direct view of the types and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Benzyloxy)-2-ethyl-4-methylpyrimidine is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of δ 7.3-7.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-) are expected to produce a singlet around δ 5.1-5.3 ppm. The ethyl group at the C2 position of the pyrimidine (B1678525) ring would present as a quartet for the methylene protons (-CH₂-) around δ 2.8-3.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm. The methyl group at C4 would resonate as a singlet around δ 2.3-2.5 ppm. Finally, the proton at the C6 position of the pyrimidine ring is anticipated to appear as a singlet in the downfield region, characteristic of pyrimidine ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 150-170 ppm). The benzyloxy group's carbons would appear with the aromatic carbons between δ 127-137 ppm and the methylene carbon around δ 70 ppm. The carbons of the ethyl group would be observed at approximately δ 30 ppm for the methylene and δ 12 ppm for the terminal methyl. The C4-methyl group would show a signal around δ 15-20 ppm.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine-H6 | ~8.2-8.5 (s) | - |

| Benzyl-CH₂ | ~5.1-5.3 (s) | ~70 |

| Phenyl-H (ortho, meta, para) | ~7.3-7.5 (m) | ~127-129 |

| Phenyl-C (ipso) | - | ~137 |

| Ethyl-CH₂ | ~2.8-3.0 (q) | ~30 |

| Ethyl-CH₃ | ~1.2-1.4 (t) | ~12 |

| Methyl-CH₃ (at C4) | ~2.3-2.5 (s) | ~15-20 |

| Pyrimidine-C2 | - | ~165 |

| Pyrimidine-C4 | - | ~160 |

| Pyrimidine-C5 | - | ~140 |

| Pyrimidine-C6 | - | ~155 |

Note: Predicted values are based on the analysis of structurally similar pyrimidine derivatives and standard NMR chemical shift tables. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. A key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming its presence.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum, for instance, confirming the attachment of the benzylic protons to the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. This is particularly useful for determining the preferred conformation. For instance, a NOESY experiment could show correlations between the benzylic protons and the protons on the pyrimidine ring, providing insight into the spatial arrangement of the benzyloxy group relative to the pyrimidine core. researchgate.net

Conformational Analysis and Dynamic NMR Studies

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that the composition is indeed C₁₄H₁₆N₂O. This is a critical step in the identification of a new compound.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the fragmentation is expected to proceed through several key pathways. sapub.orgresearchgate.net

A primary and highly characteristic fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. The remaining pyrimidine-containing fragment would also be observed. Other potential fragmentations include the loss of the ethyl group from the pyrimidine ring and subsequent ring fissions. libretexts.org

Predicted Major Fragmentation Pathways

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 240 [M]⁺ | 91 | C₁₀H₉N₂O | [C₇H₇]⁺ (Tropylium ion) |

| 240 [M]⁺ | 211 | C₂H₅ | [M - CH₂CH₃]⁺ |

| 240 [M]⁺ | 149 | C₇H₇ | [M - C₇H₇]⁺ |

| 211 | 183 | CO | [M - CH₂CH₃ - CO]⁺ |

Note: The fragmentation pathways are predicted based on the general fragmentation behavior of pyrimidine and benzyl ether containing compounds.

By combining the detailed information from both advanced NMR and mass spectrometry techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Ionization Techniques (e.g., ESI, CI, EI) in Pyrimidine Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. The choice of ionization technique is critical and depends on the analyte's properties and the desired information. chemrxiv.org

Electron Impact (EI) is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). nih.govresearchgate.net This process usually causes extensive fragmentation of the molecule. For this compound, EI would be expected to produce a molecular ion (M⁺) peak, along with a series of fragment ions. Key fragmentations would likely include the loss of the benzyl group (resulting in a prominent peak at m/z [M-91]), cleavage of the ethyl group, and various fissions of the pyrimidine ring itself. While providing valuable structural information, the molecular ion peak may be weak or absent. researchgate.net

Chemical Ionization (CI) is a "soft" ionization method that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. nih.govrsc.org This results in significantly less fragmentation than EI, typically showing a strong quasi-molecular ion peak, such as [M+H]⁺. rsc.org For the title compound, CI would be ideal for unambiguously determining its molecular weight.

Electrospray Ionization (ESI) is another soft ionization technique, particularly suited for polar and large molecules, and is highly compatible with liquid chromatography. nih.gov ESI generates ions from a solution, often producing multiply-charged ions for larger molecules, though for a compound of this size, a singly-charged protonated molecule [M+H]⁺ would be expected. researchgate.net This technique is valuable for confirming the molecular mass of this compound, especially when introduced via an LC system for purity analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. While a specific spectrum for this compound is not publicly available, expected vibrational frequencies can be predicted based on related structures. rsc.orgresearchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching (ethyl, methyl) |

| C=N (pyrimidine) | 1600-1500 | Stretching |

| C=C (pyrimidine, phenyl) | 1580-1450 | Stretching |

| C-O-C (ether) | 1260-1000 | Asymmetric & Symmetric Stretching |

| C-H Bending | 1470-1370 | Bending (ethyl, methyl) |

| Aromatic C-H Bending | 900-675 | Out-of-plane bending |

Raman Spectroscopy , which measures scattered light, provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes of the pyrimidine and benzene (B151609) rings, often produce strong Raman signals where IR signals might be weak. nih.gov The C-C and C-N backbone vibrations would also be Raman active, aiding in a complete vibrational assignment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. No crystal structure for this compound has been deposited in the public domain as of this writing. However, analysis of related pyrimidine and benzyloxy-containing structures allows for an informed discussion of the expected solid-state features. nih.govbicbiotech.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces.

π-π Stacking: The presence of both a pyrimidine and a benzene ring creates significant potential for π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings align, are a major driving force in the crystal packing of many aromatic heterocyclic compounds. bicbiotech.comnih.gov In similar structures, slipped parallel π-π stacking is a common motif. bicbiotech.com

Hydrogen Bonding: While the primary structure of the title compound lacks strong hydrogen bond donors (like N-H or O-H), weak C-H···N and C-H···O hydrogen bonds are probable. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzyloxy group can act as hydrogen bond acceptors for protons from the ethyl, methyl, or aromatic groups of neighboring molecules. researchgate.net

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The precise bond lengths and angles determine the molecule's geometry. Based on data from similar pyrimidine derivatives, the C-N bond lengths within the pyrimidine ring are expected to be intermediate between single and double bonds, indicating electron delocalization. rsc.org The bond angles within the six-membered ring will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of two nitrogen atoms.

A key structural feature is the torsional angle (also known as a dihedral angle), which describes the rotation around a bond. sigmaaldrich.com The flexibility of the benzyloxy group is defined by the torsional angles around the C(5)-O-CH₂-Ph bonds. These angles would determine the orientation of the benzyl group relative to the pyrimidine ring, which in turn influences the crystal packing. In the absence of significant steric hindrance, the molecule would likely adopt a conformation that maximizes stabilizing intermolecular interactions.

| Parameter | Expected Value Range | Notes |

| C-N (pyrimidine ring) | 1.32 - 1.35 Å | Reflects aromatic character. researchgate.net |

| C-O (ether linkage) | ~1.37 Å (Ar-O), ~1.43 Å (O-CH₂) | Typical values for aryl-alkyl ethers. |

| C-N-C (in pyrimidine) | ~115-117° | Smaller than C-C-C angles in the ring. rsc.org |

| N-C-N (in pyrimidine) | ~126-128° | Larger angle between the two nitrogen atoms. rsc.org |

| C(4)-C(5)-O-CH₂ Torsional Angle | Variable | Determines the orientation of the benzyloxy group. |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like pyrimidine derivatives. A sample of this compound injected into a GC-MS would first be separated from any impurities, starting materials, or by-products based on its boiling point and affinity for the GC column's stationary phase. Upon elution from the column, it would enter the mass spectrometer, where it would be ionized (typically by EI for GC-MS). The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for confirmation of the compound's identity and for its quantification. This makes GC-MS an excellent tool for determining the purity of a synthesized batch and for monitoring the progress of the reaction that produces it.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

The separation, identification, and quantification of this compound and its related impurities are critical for ensuring its quality and for studying its role in various chemical processes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for the analysis of substituted pyrimidines and other heterocyclic compounds. While specific, detailed research findings on the dedicated HPLC and LC-MS analysis of this compound are not extensively documented in publicly available literature, established methods for structurally similar pyrimidine derivatives provide a strong basis for developing and validating robust analytical protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A typical HPLC method would involve a reversed-phase approach, which is well-suited for separating moderately polar to nonpolar compounds.

Chromatographic Conditions: A common setup would utilize a C18 or C8 stationary phase, which provides excellent hydrophobic retention for the aromatic and aliphatic moieties of the molecule. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent MS analysis) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound as well as any potential impurities with varying polarities.

Detection is typically performed using a UV detector, as the pyrimidine and benzyl rings exhibit significant absorbance in the UV region (around 220-280 nm). The selection of a specific wavelength would be optimized to achieve the highest sensitivity for the parent compound and its expected byproducts.

Hypothetical HPLC Purity Analysis Data:

Below is an interactive table representing a hypothetical HPLC analysis for a sample of this compound.

| Compound Name | Retention Time (min) | Peak Area (%) |

| This compound | 12.5 | 99.5 |

| Impurity A (e.g., starting material) | 5.2 | 0.2 |

| Impurity B (e.g., debenzylated pyrimidine) | 8.1 | 0.3 |

This data is illustrative and represents a typical purity profile that could be obtained.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the definitive identification of this compound and for the structural elucidation of unknown impurities.

Following separation by HPLC under conditions similar to those described above, the eluent is introduced into the mass spectrometer source. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, as it is a soft ionization method that typically produces an abundant protonated molecular ion [M+H]⁺.

Mass Spectrometric Detection: In positive ion mode, the expected protonated molecule for this compound (C₁₄H₁₆N₂O) would have a mass-to-charge ratio (m/z) of 229.13. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For instance, a characteristic fragmentation would be the cleavage of the benzylic ether bond, resulting in a prominent fragment ion corresponding to the tropylium cation (C₇H₇⁺) at m/z 91, and another fragment corresponding to the remaining pyrimidine structure.

Hypothetical LC-MS Data:

This interactive table presents hypothetical mass spectrometric data for the characterization of this compound.

| Parameter | Value |

| Parent Ion [M+H]⁺ (m/z) | 229.13 |

| Major MS/MS Fragments (m/z) | 137.08, 91.05 |

| Interpretation of Fragments | [M-C₇H₇O+H]⁺, [C₇H₇]⁺ |

This data is illustrative and based on the expected fragmentation patterns of the compound.

The development and validation of such HPLC and LC-MS methods are essential for the quality control of this compound in research and industrial settings, ensuring its identity, purity, and stability.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical methods are instrumental in exploring the electronic properties and reactivity of molecules.

Global Reactivity DescriptorsDerived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's overall reactivity.thegoodscentscompany.comThese include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules are generally less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity to react.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These parameters are calculated to predict the general chemical behavior and stability of the compound.

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is gained. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |

Conformational Analysis and Molecular Mechanics

Steric and Electronic Effects of Substituents on Molecular Conformation

Electronically, the benzyloxy group is an electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the pyrimidine (B1678525) ring. However, the oxygen atom is also highly electronegative, leading to an inductive electron-withdrawing effect. The interplay of these electronic effects can alter the electron density distribution within the pyrimidine ring. nih.govacs.org Similarly, the ethyl and methyl groups are weak electron-donating groups through hyperconjugation and induction. These electronic contributions from the substituents can impact the bond lengths and angles within the pyrimidine core and influence its chemical properties. acs.org Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the most stable conformation by optimizing the molecular geometry and quantifying the energetic contributions of these steric and electronic interactions. physchemres.org

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. smu.edu For 5-(Benzyloxy)-2-ethyl-4-methylpyrimidine, these methods can identify likely sites for chemical attack and map out the energy landscape of a potential reaction.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at positions C2, C4, and C6. bhu.ac.in However, the substituents on the ring modify this reactivity. The electron-donating nature of the benzyloxy, ethyl, and methyl groups can modulate the electron density at different positions of the ring.

Computational models can predict the most likely sites for nucleophilic and electrophilic attack by calculating molecular properties such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). researchgate.net More advanced methods involve the calculation of methyl cation affinity (MCA) and methyl anion affinity (MAA) to quantify nucleophilicity and electrophilicity at specific atomic sites. biointerfaceresearch.commdpi.com For this compound, the nitrogen atoms, with their lone pairs, are expected to be the primary sites for electrophilic attack (e.g., protonation). The carbon atoms of the pyrimidine ring, influenced by the electron-donating and withdrawing effects of the substituents, will present a more complex landscape for nucleophilic attack. For instance, the presence of an activating group can make the pyrimidine ring susceptible to electrophilic substitution at the C5 position. researchgate.net

Once potential reaction pathways are identified, computational methods can be used to calculate the reaction energy profile. This involves determining the energies of the reactants, transition states, intermediates, and products. smu.edu The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. rsc.org

From the reaction energy profile, important kinetic parameters such as the rate constant can be estimated using transition state theory. Thermodynamic parameters, including the change in Gibbs free energy (ΔG), can also be calculated to determine the spontaneity of a reaction. jchemrev.com While specific reaction profiles for this compound are not detailed in the available literature, computational studies on related pyrimidine derivatives have successfully elucidated reaction mechanisms and stereospecificity. rsc.org Such studies provide a framework for how the reaction energetics of this specific compound could be theoretically investigated.

Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational means has become a valuable tool for chemists. nih.gov Density Functional Theory (DFT), often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is a common approach for calculating NMR parameters. nih.govrsc.org The accuracy of these predictions can be enhanced through the use of machine learning models trained on large datasets of experimental and calculated values. nih.gov

For this compound, DFT calculations could provide theoretical ¹H and ¹³C NMR spectra. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is a direct consequence of the steric and electronic effects of the substituents discussed earlier. For example, the chemical shifts of the protons and carbons in the benzyloxy group would be distinct from those in the ethyl and methyl groups, and the protons and carbons of the pyrimidine ring would exhibit shifts characteristic of their position and the influence of the attached groups. Below is a hypothetical table illustrating the type of data that could be generated from such a computational study.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-C2 | - | ~165.2 |

| Pyrimidine-C4 | - | ~163.8 |

| Pyrimidine-C5 | - | ~115.0 |

| Pyrimidine-C6 | ~8.45 | ~155.7 |

| C2-Ethyl-CH2 | ~2.80 | ~30.5 |

| C2-Ethyl-CH3 | ~1.30 | ~12.1 |

| C4-Methyl-CH3 | ~2.50 | ~23.4 |

| C5-Benzyloxy-CH2 | ~5.20 | ~70.1 |

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.gov These calculations are typically performed using DFT methods to determine the frequencies of the normal modes of vibration. physchemres.org Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion.

A theoretical vibrational analysis of this compound would yield a set of predicted frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.net This information is highly valuable for interpreting experimental spectra and assigning specific absorption bands to particular functional groups within the molecule. For instance, characteristic frequencies would be expected for the C-H stretching of the aromatic and aliphatic groups, the C=N and C=C stretching of the pyrimidine ring, and the C-O stretching of the benzyloxy group. ijirset.com The table below provides a hypothetical example of what such data might look like.

Hypothetical Predicted Vibrational Frequencies for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl and pyrimidine C-H |

| Aliphatic C-H Stretch | 3000-2850 | Ethyl and methyl C-H |

| C=N/C=C Ring Stretch | 1600-1450 | Pyrimidine ring vibrations |

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are fundamental in chemistry and biology, governing processes such as molecular self-assembly, crystal packing, and drug-receptor binding. In the context of this compound, a combination of hydrogen bonds, π-π stacking, and other weak van der Waals forces are the primary drivers of its supramolecular chemistry. Computational techniques like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and the Non-Covalent Interaction (NCI) index are employed to visualize and quantify these interactions. acs.orgacs.org

Analysis of related heterocyclic compounds shows that electrostatic and dispersion forces are the dominant contributors to the stability of their assembled structures. researchgate.netrsc.org For this compound, the presence of electronegative nitrogen atoms in the pyrimidine ring, an ether oxygen in the benzyloxy group, and two aromatic systems suggests a complex interplay of these forces. bhu.ac.in

Hydrogen Bonding Networks and π-π Stacking Interactions

π-π Stacking Interactions: The molecule possesses two aromatic rings: the electron-deficient pyrimidine ring and the electron-rich benzene (B151609) ring of the benzyloxy group. This electronic disparity facilitates strong π-π stacking interactions, which are critical for the formation of extended supramolecular architectures. numberanalytics.com These interactions can occur in several geometries, including parallel-displaced and T-shaped arrangements, with the former being common for pyrimidine systems. acs.org The stacking can involve pyrimidine-pyrimidine, benzene-benzene, or, most likely, a stabilizing pyrimidine-benzene interaction. Computational analyses on similar heterocyclic systems reveal that π-π stacking is a major contributor to the crystal packing, often working in concert with hydrogen bonds to build complex three-dimensional networks. tandfonline.comresearchgate.net The strength of these interactions is influenced by electrostatic and dispersion effects. researchgate.net

The following table provides representative data for the types of non-covalent interactions anticipated for this compound, based on computational studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Weak H-Bond | C-H (benzyl) | N (pyrimidine) | 2.2 - 2.8 | -1.0 to -3.0 |

| Weak H-Bond | C-H (ethyl) | O (benzyloxy) | 2.3 - 2.9 | -0.5 to -2.5 |

| π-π Stacking | Pyrimidine Ring | Benzene Ring | 3.3 - 3.8 | -2.0 to -5.0 |

| Note: These values are illustrative and derived from computational studies on similar pyrimidine and benzyl-containing compounds. |

Role of Weak Interactions in Supramolecular Assembly

The collective effect of the aforementioned weak interactions governs the supramolecular assembly of this compound, dictating its crystal engineering and polymorphism. Supramolecular assembly is a hierarchical process where primary interactions, such as the strongest hydrogen bonds or π-π stacking motifs, define initial synthons (structural units), which then organize into larger structures through weaker forces. tandfonline.com

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The utility of pyrimidine (B1678525) derivatives as foundational scaffolds in organic synthesis is well-established. They are integral components in the construction of more elaborate molecular architectures, particularly those with applications in medicinal chemistry and chemical biology.

5-(Benzyloxy)-2-ethyl-4-methylpyrimidine is an exemplary precursor for the synthesis of polyfunctional heterocyclic systems. The term "polyfunctional" refers to molecules possessing multiple reactive sites or functional groups, which can be orthogonally addressed to build molecular complexity. The pyrimidine ring itself contains nitrogen atoms that can influence reactivity, while the substituents offer distinct sites for modification.

The primary site for elaboration is the C5-benzyloxy group. Cleavage of the benzyl (B1604629) ether, typically via catalytic hydrogenation, reveals a 5-hydroxypyrimidine (B18772). This hydroxyl group significantly enhances the molecule's utility, allowing it to participate in a range of subsequent reactions. For instance, the hydroxyl group can be converted into other functionalities, or it can direct further reactions on the pyrimidine ring. This versatility is crucial for building fused heterocyclic systems, where the pyrimidine ring is annulated with other rings. Research on related pyrimidine systems demonstrates that such precursors can be cyclized with various reagents to afford complex scaffolds like pyrazolo[1,5-a]thieno[2,3-e]pyrimidines. nih.gov The synthesis of diverse heterocyclic compounds, including those with potential biological activity, often relies on the strategic use of such functionalized building blocks. mdpi.commdpi.com

Table 1: Potential Transformations of the 5-Hydroxy Moiety

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base | 5-Alkoxy |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | 5-Acyloxy |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | 5-Sulfonyloxy (e.g., -OTs) |

| Halogenation | POCl₃, PCl₅ | 5-Chloro |

Divergent synthesis is a powerful strategy used to generate a library of structurally diverse compounds from a common intermediate. This approach is highly valuable in drug discovery for exploring chemical space efficiently. This compound is well-suited to serve as a common intermediate in such a strategy.

Following the deprotection of the benzyloxy group to the 5-hydroxypyrimidine, the molecule can be channeled into multiple reaction pathways. For example, conversion of the hydroxyl group to a triflate (a good leaving group) would create an electrophilic site at the C5 position, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. Each of these pathways leads to a distinct sub-library of compounds. This general principle has been successfully applied to other pyrimidine systems to create libraries of derivatives for biological screening. rsc.orgnih.gov This approach allows for the rapid generation of chemical diversity around the pyrimidine core, facilitating the exploration of structure-activity relationships. nih.gov

Development of Novel Reagents and Ligands

The inherent electronic properties and coordination sites of the pyrimidine ring make its derivatives attractive candidates for the development of specialized chemical tools, including ligands for catalysis and probes for biological systems.

Pyrimidine derivatives can act as ligands for transition metals, utilizing the lone pairs of electrons on their ring nitrogen atoms for coordination. The resulting metal complexes can function as catalysts for a wide range of organic transformations. The substituents on the pyrimidine ring play a critical role in modulating the electronic and steric properties of the ligand, which in turn influences the activity and selectivity of the catalyst.

This compound can be envisioned as a scaffold for such ligands. While the parent compound might be a weak ligand, it can be functionalized to enhance its coordination ability. For instance, a phosphine (B1218219) group, a common coordinating moiety in catalysis, could be introduced. The synthesis of pyrazine-based phosphine ligands has been reported, demonstrating the feasibility of functionalizing similar nitrogen-containing heterocycles for this purpose. uniba.it The structural similarity of pyrimidines to purines, which are known to coordinate with metal ions, further supports their potential in coordination chemistry and the development of biomimetic catalysts. mdpi.com The ethyl and methyl groups provide a specific steric environment around the coordinating nitrogen atoms, which can be beneficial for achieving selectivity in catalytic reactions.

Table 2: Examples of Pyrimidine-Type Scaffolds in Coordination Chemistry

| Scaffold Type | Metal Ion Example | Application/Property | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyrimidine | Cu(II), Co(II), Ni(II), Zn(II) | Antiparasitic Activity, Biomimetic Models | mdpi.com |

| Phosphinomethyl-pyrazine | - | Ligand for Metal Complexes | uniba.it |

Chemical probes are small molecules designed to study and manipulate biological systems or chemical processes. They often contain a recognition element, a linker, and a reporter or reactive group. The pyrimidine scaffold is a common feature in molecules designed for biological interaction.

Advanced Materials Applications

The application of heterocyclic compounds is not limited to biology and medicine; they are also increasingly used as building blocks for advanced functional materials. Properties such as thermal stability, electronic conductivity, and luminescence can be engineered by incorporating specific heterocyclic units into polymers, molecular crystals, or metal-organic frameworks (MOFs).

The pyrimidine ring in this compound is an electron-deficient aromatic system. When incorporated into larger conjugated systems, it can influence the electronic properties of the resulting material, such as the HOMO/LUMO energy levels. This makes it a potential building block for organic electronic materials used in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Fused heterocyclic systems derived from pyrimidine precursors are known to be useful in such materials. mdpi.com Furthermore, the ability of pyrimidine derivatives to act as ligands for metal ions opens the door to creating coordination polymers and MOFs. These materials can have diverse properties, including magnetism, luminescence, and porosity, depending on the choice of the metal and the organic linker. mdpi.com

Applications of this compound in Advanced Organic Synthesis and Materials Science

The heterocyclic pyrimidine scaffold is a cornerstone in the development of functional materials due to its distinct electronic properties, structural rigidity, and capacity for extensive functionalization. numberanalytics.comwikipedia.org The compound this compound, while a specific derivative, embodies the potential of this class of molecules for a range of applications in materials science. Its unique combination of an electron-deficient pyrimidine core and various substituents suggests its utility in polymer chemistry, electronics, and corrosion prevention.

1 Components in Polymer Chemistry

The structure of this compound makes it a candidate for incorporation into polymeric structures. The ethyl and methyl groups can enhance solubility in organic solvents, a crucial factor for polymer processing. The benzyloxy group offers a site for further chemical modification or can influence the polymer's thermal and mechanical properties. Polymers synthesized using pyrimidine building blocks have been utilized as liquid crystalline materials, n-type semiconductors, and components in electroluminescent diodes. numberanalytics.com

Table 1: Examples of Pyrimidine Derivatives in Polymer Synthesis

| Pyrimidine Derivative | Polymer Type | Key Properties/Applications |

| 2-Decyloxy-4,6-dimethylpyrimidine | Conjugated Polymers | Used in sensing applications due to pH sensitivity and metal ion coordination. numberanalytics.com |

| 2,4,6-Triaminopyrimidine | Hyperbranched Polyimides | Improves solubility and processability while maintaining good thermostability. |

| Halogenated Pyrimidines | Conjugated Systems | Acts as a building block in cross-coupling reactions (e.g., Suzuki, Stille) for polymer synthesis. |

This table presents examples of pyrimidine derivatives used in polymer chemistry to illustrate the potential applications of substituted pyrimidines like this compound.